molecular formula C14H16N2O B12862236 2-(1H-Pyrrol-1-yl)-N-(o-tolyl)propanamide

2-(1H-Pyrrol-1-yl)-N-(o-tolyl)propanamide

Katalognummer: B12862236
Molekulargewicht: 228.29 g/mol
InChI-Schlüssel: GDYOLKITKZLCPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-Pyrrol-1-yl)-N-(o-tolyl)propanamide is an organic compound that features a pyrrole ring attached to a propanamide group with an o-tolyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrrol-1-yl)-N-(o-tolyl)propanamide typically involves the reaction of pyrrole with an appropriate propanamide derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-Pyrrol-1-yl)-N-(o-tolyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amides. Substitution reactions can result in a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1H-Pyrrol-1-yl)-N-(o-tolyl)propanamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(1H-Pyrrol-1-yl)-N-(o-tolyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(1H-pyrrol-1-yl)-1-(o-tolyl)-1H-pyrazole-4-carboxylic acid
  • (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(o-tolyl)methanone

Uniqueness

2-(1H-Pyrrol-1-yl)-N-(o-tolyl)propanamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C14H16N2O

Molekulargewicht

228.29 g/mol

IUPAC-Name

N-(2-methylphenyl)-2-pyrrol-1-ylpropanamide

InChI

InChI=1S/C14H16N2O/c1-11-7-3-4-8-13(11)15-14(17)12(2)16-9-5-6-10-16/h3-10,12H,1-2H3,(H,15,17)

InChI-Schlüssel

GDYOLKITKZLCPK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1NC(=O)C(C)N2C=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.